4-(2-(Ciclohexanocarboxamido)acetamido)benzoato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

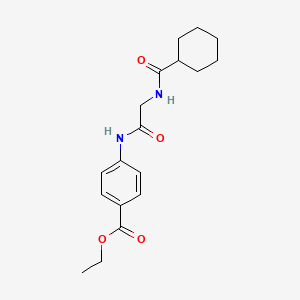

Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzoate ester group, an amide linkage, and a cyclohexane ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Aplicaciones Científicas De Investigación

Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

Target of Action

It is known that similar compounds have shown antibacterial activities against gram-positive and gram-negative bacteria .

Biochemical Pathways

Similar compounds have been used as precursors for the synthesis of various scaffolds, including triazine, pyridone, thiazolidinone, thiazole, and thiophene .

Result of Action

Similar compounds have shown promising features that could be correlated with their biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate typically involves a multi-step process. One common method includes the following steps:

Formation of the amide bond: Cyclohexanecarboxylic acid is reacted with ethyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate amide.

Acetylation: The intermediate amide is then acetylated using acetic anhydride to form the final product, Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

Hydrolysis: 4-(2-(Cyclohexanecarboxamido)acetamido)benzoic acid.

Reduction: Ethyl 4-(2-(cyclohexanemethylamino)acetamido)benzoate.

Substitution: Nitro or halogenated derivatives of the original compound.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 4-(2-cyanoacetamido)benzoate: Similar structure but with a cyano group instead of the cyclohexane ring.

Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate: Similar structure but with different substituents on the aromatic ring.

Uniqueness

Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate is unique due to the presence of the cyclohexane ring, which can influence its biological activity and chemical reactivity. This structural feature may confer specific properties that are not observed in similar compounds.

Actividad Biológica

Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate, often referred to as EHCB, is an organic compound that has garnered attention in the scientific community for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

EHCB is characterized by the following structural elements:

- Benzoate Ester Group : This moiety contributes to the compound's reactivity and solubility.

- Amide Linkage : The presence of an amide bond enhances its biological interactions.

- Cyclohexane Ring : This feature may influence the compound's biological activity and pharmacokinetics.

Antimicrobial Properties

EHCB has demonstrated significant antimicrobial activity against a variety of microbial strains, including:

- Bacteria :

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Fungi :

- Candida albicans

- Aspergillus niger

In laboratory studies, EHCB exhibited minimum inhibitory concentrations (MICs) that suggest it could serve as an effective antimicrobial agent in therapeutic applications .

Antitumor Activity

Research indicates that EHCB possesses antitumor properties, particularly against HepG2 liver cancer cells. In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis in cancerous cells, suggesting potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that EHCB may inhibit pro-inflammatory cytokines, which could make it useful in treating inflammatory diseases .

The exact mechanism by which EHCB exerts its biological effects is still under investigation. However, similar compounds have been noted to interact with various biochemical pathways:

- Inhibition of Cell Wall Synthesis : The antimicrobial activity may be attributed to interference with bacterial cell wall synthesis.

- Apoptosis Induction : The antitumor effects are likely linked to the activation of apoptotic pathways in cancer cells.

- Cytokine Modulation : Anti-inflammatory properties may stem from the modulation of cytokine release .

Toxicity and Safety Profile

Toxicological studies indicate that EHCB has low acute toxicity, with LD50 values exceeding 2000 mg/kg in animal models. It has not shown mutagenicity or genotoxicity, indicating a favorable safety profile for further development. Nonetheless, comprehensive long-term toxicity studies are necessary to fully assess its safety .

Applications in Research and Industry

EHCB's diverse biological activities make it a candidate for various applications:

- Pharmaceutical Development : Potential drug candidate for antimicrobial and anticancer therapies.

- Organic Synthesis : Serves as a reactive intermediate in synthesizing more complex organic molecules.

- Material Science : Investigated for use in corrosion inhibition and as a sensitizer in dye-sensitized solar cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 4-(2-cyanoacetamido)benzoate | Similar structure without cyclohexane | Limited antimicrobial activity |

| Ethyl 4-(2-(cyclopentanecarboxamido)acetamido)benzoate | Cyclopentane instead of cyclohexane | Moderate antitumor activity |

The unique presence of the cyclohexane ring in EHCB may confer specific properties that enhance its biological activities compared to structurally similar compounds.

Propiedades

IUPAC Name |

ethyl 4-[[2-(cyclohexanecarbonylamino)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-2-24-18(23)14-8-10-15(11-9-14)20-16(21)12-19-17(22)13-6-4-3-5-7-13/h8-11,13H,2-7,12H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZYYADNGALDJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.